Boc-2-chloro-D-phenylalanine

Catalog No.
S1768355
CAS No.
80102-23-4
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-D-phenylalanine

CAS Number

80102-23-4

Product Name

Boc-2-chloro-D-phenylalanine

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

TUUQJNHCVFJMPU-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Synonyms

Boc-2-chloro-D-phenylalanine;80102-23-4;Boc-D-2-Chlorophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoicacid;Boc-D-2-Chlorophenylalanine;Boc-D-Phe(2-Cl)-OH;Boc-L-phe(2-Cl)-OH;ST51037516;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoicacid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(2-CHLOROPHENYL)PROPANOICACID;AC1ODUTA;KSC916S4B;15018_ALDRICH;BOC-O-CHLORO-D-PHE-OH;(Boc-L-2-Chlorophenylalanine);SCHEMBL3485116;BOC-D-2-CHLORO-PHE-OH;15018_FLUKA;CTK8B6940;MolPort-001-758-154;TUUQJNHCVFJMPU-LLVKDONJSA-N;ZINC2570191;ANW-54984;CB-732

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O

Peptide Synthesis:

Boc-2-chloro-D-phenylalanine is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with specific properties. The chlorine group can influence the conformation and interactions within the peptide, potentially leading to novel biological activities. []

Protein-Protein Interactions:

Studies have explored the use of Boc-2-chloro-D-phenylalanine to probe protein-protein interactions. By incorporating this amino acid into specific positions of a protein, researchers can investigate how the chlorine group affects binding affinity and selectivity with other proteins. []

Enzyme Inhibition:

The introduction of chlorine can alter the interaction of Boc-2-chloro-D-phenylalanine with enzyme active sites. This property makes it a potential tool for designing enzyme inhibitors, which could have applications in drug discovery. []

Boc-2-chloro-D-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified at the second carbon with a chlorine atom and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C14H18ClNO4, and it has a molecular weight of approximately 299.75 g/mol. This compound is notable for its applications in peptide synthesis and medicinal chemistry, where the Boc group serves as a protective group that facilitates the selective modification of amines during

For example, Boc-D-ClPhe could be used to create peptide analogs of naturally occurring proteins to probe their binding interactions with other molecules or investigate potential therapeutic applications [].

Typical of amino acids and their derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, which can lead to the formation of new compounds.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions or through thermal methods, allowing for the free amine to react in subsequent reactions.
  • Coupling Reactions: It can be used in peptide coupling reactions to synthesize more complex peptides and proteins.

These reactions are essential in organic synthesis and pharmaceutical development, particularly in creating biologically active compounds .

Boc-2-chloro-D-phenylalanine exhibits biological activity that is primarily explored in the context of drug design and development. Its structural modifications allow for enhanced interactions with biological targets, potentially leading to:

  • Antimicrobial Properties: Some studies suggest that derivatives of chlorinated phenylalanine can exhibit antimicrobial effects.
  • Anticancer Activity: Certain analogs may show promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

The biological activity often depends on the specific modifications made to the amino acid structure and its interactions with biological macromolecules .

The synthesis of Boc-2-chloro-D-phenylalanine typically involves several steps:

  • Protection of Phenylalanine: The amine group of D-phenylalanine is protected using a Boc anhydride to form N-Boc-D-phenylalanine.
  • Chlorination: The protected amino acid undergoes chlorination at the second carbon position, often using reagents such as thionyl chloride or phosphorus pentachloride.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications.

These steps highlight the importance of protecting groups in organic synthesis, allowing for selective modifications without affecting other functional groups .

Boc-2-chloro-D-phenylalanine finds applications in various fields:

  • Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability under certain reaction conditions.
  • Drug Development: Its derivatives are explored for potential use in pharmaceuticals, particularly in developing compounds with specific biological activities.
  • Research: Utilized in biochemical research to study protein interactions and enzyme mechanisms due to its unique structural properties.

The versatility of this compound makes it a valuable tool in both academic and industrial settings .

Studies on Boc-2-chloro-D-phenylalanine often focus on its interactions with various biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Understanding how Boc-2-chloro-D-phenylalanine affects enzyme activity helps elucidate its mechanism of action and potential applications in drug design.

These interaction studies are crucial for understanding how modifications to amino acids can influence their biological roles and therapeutic potential .

Boc-2-chloro-D-phenylalanine shares similarities with other chlorinated phenylalanine derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Boc-D-phenylalanineNo chlorine substitutionCommonly used without additional halogen modifications
Boc-4-chloro-D-phenylalanineChlorination at the para positionDifferent reactivity profile compared to 2-chloro form
Boc-L-phenylalanineL-isomer formExhibits different biological activity than D-isomer
Boc-2,4-dichloro-D-phenylalanineChlorination at both ortho and para positionsPotentially enhanced activity due to multiple substitutions

The uniqueness of Boc-2-chloro-D-phenylalanine lies in its specific chlorine substitution pattern, which influences its reactivity and potential interactions compared to other derivatives. This specificity can lead to distinct biological activities and applications within medicinal chemistry .

XLogP3

3.1

Dates

Modify: 2023-08-15

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